molecular formula C8H5N3O4 B13612564 2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one

2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13612564
M. Wt: 207.14 g/mol
InChI Key: IYBXCYUPWRGOJT-UHFFFAOYSA-N
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Description

2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused pyridine and pyrimidine ring system with hydroxyl and nitro functional groups.

Preparation Methods

The synthesis of 2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions. One efficient method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes under moderate to good yields . This method is advantageous due to its high atom economy and selectivity. Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like halogens. Major products formed from these reactions include ketones, amines, and halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of bacterial growth. The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other pyridopyrimidine derivatives such as:

The uniqueness of this compound lies in its combination of hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

2-hydroxy-7-nitropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H5N3O4/c12-7-3-8(13)10-4-5(11(14)15)1-2-6(10)9-7/h1-4,12H

InChI Key

IYBXCYUPWRGOJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1[N+](=O)[O-])O

Origin of Product

United States

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